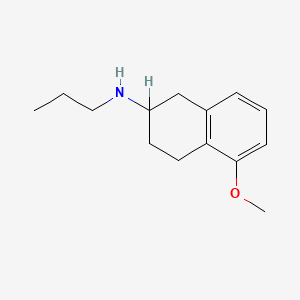

2-Propylamino-5-methoxytetralin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJPCRXVYMMSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437207 | |

| Record name | 2-PROPYLAMINO-5-METHOXYTETRALIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78598-91-1 | |

| Record name | 2-PROPYLAMINO-5-METHOXYTETRALIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Propylamino 5 Methoxytetralin

Synthetic Routes to 2-Propylamino-5-methoxytetralin (B107287) Precursors

Synthesis of 5-Methoxy-2-tetralone (B30793) and Related Building Blocks

The primary precursor for the synthesis of this compound is 5-Methoxy-2-tetralone. guidechem.compatsnap.com This key intermediate can be synthesized through several methods.

One common approach begins with 1,6-dihydroxynaphthalene, which is first methylated to form 1,6-dimethoxynaphthalene. guidechem.com This product then undergoes a Birch reduction using metallic sodium in an ethanol-ammonia medium to yield 5-Methoxy-2-tetralone. guidechem.comprepchem.com This method is noted for its use of readily available starting materials and suitability for industrial-scale production. guidechem.com

A second synthetic route utilizes 3-methoxyphenylacetic acid as the starting material. guidechem.compatsnap.comgoogle.com This acid is first converted to its corresponding acid chloride, 3-methoxyphenylacetyl chloride, using thionyl chloride. guidechem.compatsnap.comgoogle.com The purified acid chloride then reacts with ethylene (B1197577) in the presence of a catalyst to produce 5-Methoxy-2-tetralone. guidechem.compatsnap.comgoogle.com This method is characterized by its mild reaction conditions and high yield. guidechem.com

| Starting Material | Key Reagents | Product | Advantages |

| 1,6-dihydroxynaphthalene | Methylation agent, Sodium, Ethanol, Ammonia | 5-Methoxy-2-tetralone | Readily available materials, Scalable guidechem.com |

| 3-methoxyphenylacetic acid | Thionyl chloride, Ethylene, Catalyst | 5-Methoxy-2-tetralone | Mild conditions, High yield guidechem.compatsnap.comgoogle.com |

Direct Synthesis of this compound

Reductive Amination Strategies

The direct synthesis of this compound from 5-Methoxy-2-tetralone is commonly achieved through reductive amination. researchgate.net This one-pot reaction involves the formation of an imine or enamine intermediate by reacting the ketone with n-propylamine, followed by in-situ reduction. masterorganicchemistry.comresearchgate.net

A frequently used reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN). researchgate.netmasterorganicchemistry.com This reagent is particularly effective because it selectively reduces the iminium ion as it is formed, without significantly reducing the starting ketone. masterorganicchemistry.com This selectivity helps to drive the reaction towards the desired amine product and avoids the formation of the corresponding alcohol. masterorganicchemistry.com Alternative reducing agents such as sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can also be employed. masterorganicchemistry.comresearchgate.net The choice of reducing agent can be critical to the success of the reaction, with milder reagents often being preferred to avoid side reactions. researchgate.net

The reaction of 5-methoxy-2-tetralone with n-propylamine and subsequent reduction with sodium cyanoborohydride provides the secondary amine, 2-(N-propylamino)-5-methoxytetralin, in moderate yields. researchgate.net

Catalytic Approaches in Synthesis

Catalytic methods play a significant role in the synthesis of aminotetralin derivatives. While specific catalytic syntheses for this compound are not extensively detailed in the provided context, general principles of catalytic reductive amination are applicable. For instance, palladium on carbon (Pd/C) can be used as a catalyst in the presence of a hydride source like triethylsilane for the reductive amination of ketones. organic-chemistry.org

Furthermore, biocatalytic approaches are emerging as a powerful tool. Reductive aminases, for example, have been engineered to catalyze the reductive amination of ketones to produce chiral amines with high stereoselectivity. researchgate.net These enzymatic methods offer a green and efficient alternative to traditional chemical catalysis. researchgate.net

Enantioselective Synthesis and Chiral Resolution of this compound Enantiomers

Asymmetric Reduction Techniques

The synthesis of specific enantiomers of this compound is crucial for its potential applications. Asymmetric reduction techniques are employed to achieve this stereoselectivity. One strategy involves the asymmetric hydrogenation of the imine formed between 5-Methoxy-2-tetralone and propylamine. nih.gov This can be accomplished using chiral catalysts, such as those based on iridium or ruthenium complexes with chiral ligands. organic-chemistry.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Another approach is the use of chiral Brønsted acids, such as chiral phosphoric acids, to catalyze the enantioselective transfer hydrogenation of the intermediate imine. organic-chemistry.org In this method, a hydrogen donor, like a Hantzsch ester, is used in conjunction with the chiral catalyst to achieve the asymmetric reduction. organic-chemistry.org

Furthermore, biocatalysis offers a highly enantioselective route. guidechem.com Biocatalytic reduction of 5-Methoxy-2-tetralone can produce a chiral alcohol, which can then be converted to the desired chiral amine. guidechem.com Alternatively, reductive aminases can be used for the direct asymmetric reductive amination of the ketone. researchgate.net

| Technique | Catalyst/Reagent | Key Feature |

| Asymmetric Hydrogenation | Chiral Iridium or Ruthenium complexes | High enantioselectivity in imine reduction nih.govorganic-chemistry.org |

| Chiral Brønsted Acid Catalysis | Chiral Phosphoric Acid, Hantzsch ester | Enantioselective transfer hydrogenation organic-chemistry.org |

| Biocatalysis | Reductive Aminases | Direct asymmetric synthesis of chiral amines researchgate.net |

Chiral Resolution Methods (e.g., Diaroyltartaric Acid, Mandelic Acid Salts)

The separation of racemic this compound into its individual enantiomers is a critical step in the synthesis of stereospecific dopaminergic agonists. Classical resolution using chiral resolving agents, such as diaroyltartaric acid and mandelic acid, has been a conventional approach.

Mandelic acid, in particular, has been successfully employed in the resolution of related aminotetralin structures. For instance, the resolution of 2-benzylamino-5-methoxy-1,2,3,4-tetrahydronaphthalene, an intermediate in the synthesis of dopaminergic compounds, was achieved using mandelic acid. nih.gov The mechanism of such resolutions relies on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization. nih.gov The stability of these diastereomeric salts is influenced by a combination of hydrogen bonding, CH/π interactions, and van der Waals forces. nih.gov Interestingly, studies with mandelic acid and other compounds have shown that the stoichiometry between the resolving agent and the racemate can influence which enantiomer is resolved. rsc.org

While specific examples detailing the use of diaroyltartaric acid for this compound are not prevalent in the provided results, its general application as a resolving agent for amines is a well-established chemical principle. The selection of the appropriate resolving agent and crystallization conditions is empirically determined to achieve efficient separation.

Challenges in Obtaining Enantiopure Isomers for Ligand-Receptor Binding

The acquisition of enantiomerically pure isomers of this compound is paramount for studying their specific interactions with dopamine (B1211576) receptors. The pharmacological activity of many aminotetralin derivatives is highly stereoselective, with one enantiomer often exhibiting significantly higher affinity or efficacy for a particular receptor subtype. nih.gov

To overcome these challenges, alternative strategies such as asymmetric synthesis are being explored. Chemoenzymatic methods, for example, offer a promising alternative for the synthesis of chiral aminotetralins. rsc.orgnih.gov These methods utilize enzymes, such as imine reductases, to catalyze the enantioselective reductive amination of a prochiral ketone, yielding the desired amine enantiomer with high stereoselectivity. rsc.orgnih.gov This approach can provide a more direct and efficient route to the enantiopure compound, avoiding the need for a separate resolution step.

Derivatization and Analog Development from this compound

This compound serves as a key scaffold for the development of a diverse range of dopaminergic agents through various chemical modifications.

N-Alkylation and N-Arylmethyl Substitution Strategies

Modification of the nitrogen atom of the propylamino group is a common strategy to modulate the pharmacological profile of this compound. N-alkylation and N-arylmethyl substitution can significantly alter the compound's affinity and efficacy at dopamine receptors.

For instance, the introduction of an N-arylmethyl group to (R)-5-methoxy-2-(propylamino)tetralin has been shown to produce compounds that act as antagonists or inverse agonists at the dopamine D2A receptor. nih.gov Specifically, (R)-2-[(Benzyl)propylamino]-5-methoxytetralin was identified as a potent inverse agonist. nih.gov This demonstrates how substitution at the nitrogen atom can dramatically shift the functional activity of the parent molecule from agonistic to antagonistic. The general strategy of N-alkylation is a versatile tool for creating libraries of compounds with diverse pharmacological properties. chemrxiv.org

Hydroxylation and Demethylation Reactions

The methoxy (B1213986) group at the 5-position of the tetralin ring is a key site for chemical manipulation, primarily through demethylation to the corresponding hydroxyl group. This transformation is crucial for the synthesis of many active dopaminergic agonists, as the phenolic hydroxyl group is often essential for receptor binding and activity.

Demethylation is typically achieved by treatment with strong acids such as hydrobromic acid (HBr) or Lewis acids like aluminum chloride. google.comchemicalbook.com This reaction converts the 5-methoxy-2-(propylamino)tetralin scaffold into a 5-hydroxy-2-(propylamino)tetralin derivative.

Furthermore, hydroxylation at other positions on the aromatic ring can also be explored to generate novel analogs. For example, ortho-hydroxylation of related 5- and 8-hydroxy-2-(di-n-propylamino)tetralin derivatives has been investigated. nih.gov While metabolic hydroxylation can occur in vivo, synthetic strategies can also be employed to introduce additional hydroxyl groups, leading to the formation of catechol structures. nih.gov

Formation of Complex Dopaminergic Agonists (e.g., Rotigotine (B252), N-0437)

This compound is a pivotal intermediate in the synthesis of clinically significant dopaminergic agonists like Rotigotine. The synthesis of Rotigotine from (S)-2-(N-n-propyl)amino-5-methoxytetrahydronaphthalene involves N-alkylation with a thiophene-containing side chain, followed by demethylation of the 5-methoxy group. google.com

Several synthetic routes to Rotigotine utilize (S)-2-(N-propylamino)-5-methoxytetralin as a key building block. One method involves the reaction of this chiral amine with 2-(2-thienyl)ethyl bromide, followed by demethylation with hydrobromic acid to yield Rotigotine. google.com Another approach involves the acylation of the amine with 2-thiopheneacetyl chloride, followed by reduction of the resulting amide and subsequent demethylation. chemicalbook.com

The development of N-0437, another potent D2 dopamine agonist, also originates from the 2-aminotetralin scaffold, highlighting the versatility of this chemical framework in the design of dopaminergic ligands.

Pharmacological Profile and Receptor Interactions of 2 Propylamino 5 Methoxytetralin and Its Derivatives

Interaction with Dopamine (B1211576) Receptor Subtypes

Dopamine receptors are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.govnih.gov These receptors often have opposing or synergistic effects on cellular signaling pathways. nih.govnih.gov The D2-like receptors, in particular, are significant targets for therapeutic agents due to their role in neuropsychiatric conditions. nih.gov

Research has focused on derivatives of (R)-2-amino-5-methoxytetralin for their affinity and efficacy at dopamine D2A receptors. A series of N-arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralins have been synthesized and evaluated. nih.gov These compounds have generally been identified as antagonists or inverse agonists at the D2A receptor. nih.gov For instance, (R)-2-[(Benzyl)propylamino]-5-methoxytetralin has been characterized as a potent inverse agonist at dopamine D2A receptors. nih.gov

The affinity of 2-aminotetralin derivatives for the D2 receptor can be influenced by the type of radioligand used in binding assays, with agonist ligands being considered more relevant for determining receptor subtype selectivity. nih.gov

| Compound | Interaction with Dopamine D2 Receptor | Reference |

|---|---|---|

| N-arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralins | Antagonists or inverse agonists | nih.gov |

| (R)-2-[(Benzyl)propylamino]-5-methoxytetralin | Potent inverse agonist | nih.gov |

Several 2-aminotetralin derivatives exhibit high affinity for both D2 and D3 dopamine receptors. nih.gov However, some compounds within this class have demonstrated a degree of selectivity for the D3 receptor. nih.gov The D3 receptor is a key target in the development of treatments for substance use disorders. nih.gov Both D3 receptor antagonists and partial agonists are being investigated for their therapeutic potential. nih.govjohnshopkins.edu

The structural basis for the selectivity of ligands for the D3 receptor over the D2 receptor has been a subject of intense study, with the goal of designing more specific therapeutic agents. johnshopkins.edu

The dopamine receptor family is divided into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. nih.gov These two families of receptors are coupled to different G-proteins, with D1-like receptors typically coupling to Gs and D2-like receptors to Gi/o. nih.gov This differential coupling leads to distinct downstream signaling cascades.

Studies have shown that dopamine concentration can be a critical factor in determining whether D1-like or D2-like receptor signaling predominates. nih.gov Lower concentrations of dopamine may preferentially activate D1 receptors, while higher concentrations can activate both D1 and D2 receptors, with the D2-mediated pathway potentially occluding the D1 effects. nih.gov The development of antagonists that selectively target either D1-like or D2-like receptors has been crucial for understanding their respective roles in various physiological and pathological processes. researchgate.net

| Receptor Family | Subtypes | Primary G-protein Coupling | Reference |

|---|---|---|---|

| D1-like | D1, D5 | Gs | nih.gov |

| D2-like | D2, D3, D4 | Gi/o | nih.gov |

Mechanisms of Receptor Modulation: Agonism, Antagonism, and Inverse Agonism

The functional effects of a ligand at a receptor are described by its efficacy, which can range from full agonism to antagonism and inverse agonism. An agonist activates the receptor, an antagonist blocks the action of an agonist, and an inverse agonist reduces the basal activity of the receptor. nih.gov

To determine the functional activity of compounds like 2-propylamino-5-methoxytetralin (B107287) and its derivatives, researchers employ functional assays. nih.gov One of the most widely used methods is the [35S]GTPγS binding assay. nih.govnih.gov This assay measures the activation of G-proteins, which is an early step in the signal transduction cascade following receptor activation by an agonist. nih.govresearchgate.net

When an agonist binds to a G-protein coupled receptor (GPCR), it causes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. nih.gov The [35S]GTPγS assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, to quantify the extent of G-protein activation. nih.govresearchgate.net An increase in [35S]GTPγS binding indicates agonist activity, while an antagonist will block the agonist-induced increase. nih.gov An inverse agonist will decrease the basal [35S]GTPγS binding. nih.gov This assay is particularly useful for receptors coupled to Gi/o proteins. nih.gov

For example, (R)-2-[(Benzyl)propylamino]-5-methoxytetralin was characterized as a potent inverse agonist at dopamine D2A receptors using a [35S]GTPγS binding assay. nih.gov

Dopamine receptors, like many other G-protein coupled receptors, can exist in different conformational states, primarily a high-affinity state (HA) and a low-affinity state (LA) for agonists. nih.gov The high-affinity state is the functionally active conformation where the receptor is coupled to a G-protein. nih.govnih.gov In this state, the receptor is primed to initiate intracellular signaling upon agonist binding. nih.gov The low-affinity state represents the uncoupled receptor. nih.govnih.gov

The proportion of receptors in the high-affinity state can be influenced by the presence of guanine (B1146940) nucleotides like GTP. nih.gov Agonists preferentially bind to and stabilize the high-affinity state, and this interaction is sensitive to GTP, which promotes the uncoupling of the receptor from the G-protein. nih.gov The study of ligand interactions with the high-affinity state of dopamine receptors is crucial for understanding their functional effects and for the development of novel therapeutic agents. nih.govnih.gov

Comparative Pharmacology with Related Dopaminergic Compounds

The pharmacological actions of this compound and its derivatives are best understood in the context of other dopaminergic agents. By comparing their receptor binding affinities and functional activities with structurally related analogs and clinically used dopamine agonists, a clearer picture of their potential therapeutic applications and mechanisms of action emerges.

Analysis of Structurally Related Analogs (e.g., AJ76, UH232)

Structurally related analogs such as AJ76 and UH232 provide valuable insights into the structure-activity relationships of this compound. Both AJ76 and UH232 are recognized as dopamine receptor antagonists with a preference for presynaptic D2-like autoreceptors. wikipedia.orgspringer.comnih.govnih.gov

AJ76 , chemically known as (1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin, is a dopamine receptor antagonist that shows a preferential action at presynaptic receptors. nih.gov It has been investigated for its potential in treating conditions like psychotic disorders. springer.com Studies have shown that AJ76 can increase dopamine synthesis in neurons, suggesting a selective antagonist action at dopamine autoreceptors. nih.gov Its binding affinities (pKi) have been reported to be 6.95 for human D3, 6.67 for human D4, 6.37 for human D2S, 6.21 for human D2L, and 6.07 for rat D2 receptors. nih.gov

UH232 , the N,N-dipropyl analog of AJ76, also functions as a subtype-selective mixed agonist-antagonist for dopamine receptors. wikipedia.org It acts as a weak partial agonist at the D3 subtype and as an antagonist at D2S autoreceptors located on dopaminergic nerve terminals. wikipedia.org This dual action leads to dopamine release in the brain and produces a stimulant effect. wikipedia.org The N-monopropyl derivative, (+)-AJ76, is an active metabolite of UH232 and exhibits nearly identical effects. wikipedia.org Research indicates a close pharmacological similarity between the dopamine receptors that regulate dopamine and acetylcholine (B1216132) release and the D2 receptor subtype, based on studies with AJ76 and UH232. nih.gov

| Compound | Receptor Target | Reported Activity |

|---|---|---|

| AJ76 | Dopamine D2-like autoreceptors | Antagonist springer.comnih.gov |

| UH232 | Dopamine D3 receptor | Weak partial agonist wikipedia.org |

| UH232 | Dopamine D2S autoreceptors | Antagonist wikipedia.org |

Relationship to Clinically Investigated Dopamine Agonists (e.g., Rotigotine (B252), Pramipexole)

A comparison with clinically established dopamine agonists like Rotigotine and Pramipexole (B1678040) further clarifies the pharmacological profile of this compound derivatives.

Rotigotine is a non-ergoline dopamine agonist with a broad receptor binding profile. It demonstrates high affinity for dopamine D3 receptors, followed by D2, D4, and D5 receptors, and a lower affinity for D1 receptors. nih.govresearchgate.net Functionally, rotigotine acts as a full agonist at D1, D2, and D3 receptors. nih.govnih.govcancer.gov This distinguishes it from other dopamine agonists like pramipexole, which lack significant activity at D1 receptors. nih.govcancer.gov Rotigotine also shows affinity for α2B-adrenergic and 5-HT1A receptors, acting as an antagonist and a weak agonist, respectively. researchgate.netdrugbank.com

Pramipexole is another non-ergoline dopamine agonist that exhibits high selectivity and affinity for the D2 subfamily of dopamine receptors, with a particular preference for the D3 subtype. nih.govnih.gov Its higher affinity for D3 receptors compared to D2 and D4 receptors is a key feature of its pharmacological profile. nih.govnih.gov This D3 receptor selectivity is thought to contribute to its potent autoreceptor-mediated effects. nih.gov Unlike rotigotine, pramipexole has minimal interaction with non-dopaminergic receptors.

The following table summarizes the receptor binding affinities (Ki in nM) of Rotigotine and Pramipexole at various dopamine receptor subtypes.

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |

|---|---|---|---|---|---|

| Rotigotine | 83 researchgate.net | 13.5 researchgate.net | 0.71 researchgate.net | 3.9 (D4.2), 15 (D4.4), 5.9 (D4.7) researchgate.net | 5.4 researchgate.net |

| Pramipexole | - | 3.9 nih.gov | 0.5 nih.gov | - | - |

Structure Activity Relationships Sar in 2 Propylamino 5 Methoxytetralin Analogs

Impact of Substitutions on the Tetralin Core and Side Chains

The chemical architecture of 2-propylamino-5-methoxytetralin (B107287) analogs offers several sites for modification, each contributing uniquely to the molecule's interaction with its biological targets. Substitutions on both the aromatic ring of the tetralin core and the alkyl side chain have been systematically explored to delineate their influence on receptor affinity and functional activity.

Research into analogs of the closely related compound 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) has shown that methylation of the C5-oxygen can modulate activity. Specifically, O-methylation of C5-oxygenated (1S,2R)-2-amino-1-methyltetralin derivatives tends to enhance their dopamine (B1211576) receptor antagonistic properties. nih.gov This suggests that the nature of the substituent at the 5-position is a critical determinant of whether the compound will act as an agonist or an antagonist.

Furthermore, the presence of an oxygen-containing group at other positions, such as the 8-position, is not always a prerequisite for high affinity. Studies on a series of N-phenylalkyl derivatives of 8-methoxy-2-aminotetralin (B3041847) have demonstrated that an unsubstituted 8-position is well-tolerated for binding at central 5-HT1A sites. nih.gov This finding indicates that the structural requirements for binding can differ significantly between receptor types and that modifications to the aromatic ring can be used to tune selectivity.

Changes to the side chain also play a significant role. For instance, decreasing the size of the N-substituents from n-propyl to ethyl or methyl in certain C1-methyl-substituted 2-aminotetralin derivatives appears to increase their activity at postsynaptic dopamine receptors. nih.gov

Table 1: Impact of Tetralin Core and Side Chain Substitutions on Receptor Activity

| Substitution | Position | Effect on Activity | Receptor Target | Reference |

|---|---|---|---|---|

| O-Methylation | C5 | Tends to increase antagonistic activity | Dopamine Receptors | nih.gov |

| Methyl | C1 | Can influence agonist/antagonist profile | Dopamine Receptors | nih.gov |

| Unsubstituted | C8 | Tolerated for high affinity | 5-HT1A Receptors | nih.gov |

Role of the N-Propylamino Moiety in Receptor Binding and Selectivity

The N-propylamino group is a crucial pharmacophoric element in this class of compounds, significantly influencing both binding affinity and functional selectivity. The size, shape, and basicity of the substituent on the nitrogen atom are key factors in determining how the ligand interacts with the receptor's binding pocket.

In the context of dopamine receptor agonists, the N,N-di-n-propyl configuration is often associated with potent activity. However, modifications to this group can fine-tune the pharmacological profile. Reducing the size of the N-alkyl groups from n-propyl to ethyl or methyl can shift the activity towards postsynaptic dopamine receptors. nih.gov Conversely, increasing the bulk of the N-substituents beyond n-propyl can lead to a decrease in agonist activity at certain presynaptic receptors, although these larger derivatives can still exhibit significant affinity at brain binding sites. nih.gov

Studies on related 2-aminotetralins have shown that both secondary and tertiary amines can display high affinity for central 5-HT1A binding sites. nih.gov This suggests that the degree of substitution on the nitrogen atom is a parameter that can be adjusted to modulate selectivity between different receptor systems. The basicity of the amine is another critical factor; for instance, in other chemical series, careful modulation of the amino group's basicity through strategies like beta-fluorination has been shown to overcome challenges such as cellular efflux by P-glycoprotein, thereby improving bioavailability and efficacy. nih.gov

The N-propylamino moiety is integral to the potent and selective labeling of 5-HT1A sites by radiolabeled analogs like 125I-BH-8-MeO-N-PAT, a derivative of 8-hydroxy-2-[di-n-propylamino]tetralin, underscoring its importance for high-affinity recognition. nih.gov

Table 2: Influence of the N-Propylamino Moiety on Receptor Interactions

| Modification | Effect | Receptor System | Reference |

|---|---|---|---|

| Reduction of N-alkyl size (propyl to methyl/ethyl) | Increased postsynaptic activity | Dopamine | nih.gov |

| Increase of N-alkyl size (larger than propyl) | Reduced presynaptic agonist activity, but retained binding affinity | Serotonin (B10506) (5-HT1A) | nih.gov |

| Secondary vs. Tertiary Amine | Equal affinity observed | Serotonin (5-HT1A) | nih.gov |

Optimization Strategies for Dopamine Receptor Selectivity and Potency

Optimizing the selectivity and potency of this compound analogs for specific dopamine receptor subtypes is a key objective in medicinal chemistry. This involves a multi-faceted approach that leverages the structure-activity relationships discussed previously.

One primary strategy is the targeted substitution on the tetralin core. As noted, O-methylation at the C5 position can steer a compound towards a dopamine receptor antagonist profile, while modifications to N-substituents can influence presynaptic versus postsynaptic activity. nih.gov

Another critical aspect is optimizing for selectivity between different dopamine receptor families (e.g., D2-like vs. D1-like) and even within a family (e.g., D2 vs. D3). For the D3 receptor, which is a target for treating substance use disorders, strategies include tethering less explored chemical scaffolds to the primary pharmacophore to enhance subtype selectivity. nih.gov This can involve incorporating moieties like 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine, which is predicted to favor D3 receptor binding. nih.gov

Furthermore, the kinetic properties of receptor binding, such as the association and dissociation rates, are becoming increasingly important in drug design. For antipsychotic agents, a compound's kinetic profile at both dopamine D2 and serotonin 5-HT2A receptors can predict its side effect profile. biorxiv.org A higher relative occupancy at 5-HT2A receptors over time can correlate with a reduced propensity for extrapyramidal side effects, which are common with D2 receptor antagonists. biorxiv.org Therefore, optimization strategies may involve fine-tuning the structure to achieve a specific kinetic balance between different receptor targets. This leads to the development of kinetically optimized agents that modulate both dopaminergic and serotonergic systems for a better therapeutic outcome. biorxiv.org

Table 4: Strategies for Optimizing Dopamine Receptor Selectivity

| Strategy | Objective | Example/Method | Reference |

|---|---|---|---|

| Targeted Substitution | Modulate agonist/antagonist profile | O-methylation at C5 to increase antagonism. | nih.gov |

| Scaffold Hopping | Enhance subtype selectivity (e.g., D3 over D2) | Incorporating novel heterocyclic moieties. | nih.gov |

| Kinetic Optimization | Improve therapeutic window and reduce side effects | Balancing association/dissociation rates at D2 and 5-HT2A receptors. | biorxiv.org |

Preclinical Research and in Vitro/in Vivo Evaluation

In Vitro Binding Studies and Cellular Assays

In vitro research has been instrumental in elucidating the molecular targets of 2-Propylamino-5-methoxytetralin (B107287) and its analogs. These studies typically involve receptor binding assays to determine the affinity of the compound for specific receptors and cell-based functional assays to ascertain its efficacy as an agonist, antagonist, or inverse agonist.

Radioligand binding assays are a common technique used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, from which the inhibition constant (Ki) can be calculated. The Ki value is a measure of the binding affinity of the compound for the receptor.

Studies on derivatives of 2-aminotetralin have revealed significant affinity for serotonin (B10506) and dopamine (B1211576) receptors. For instance, a series of N-phenylalkyl derivatives of 8-methoxy-2-aminotetralin (B3041847) were evaluated for their binding to 5-HT1A serotonin sites in rat brain hippocampal membranes. nih.gov All the tested phenylalkyl derivatives demonstrated notable affinity for these sites. nih.gov It has also been noted that for central 5-HT1A binding sites, secondary and tertiary amines exhibit comparable affinity. nih.gov

Furthermore, research into o-methoxyphenylpiperazine (MPP) derivatives, which share structural similarities with aminotetralins, has shown high affinity for 5-HT1A receptors, with Ki values in the nanomolar range. semanticscholar.org Modifications to the terminal imide moiety of these compounds were found to influence their binding affinity for both 5-HT1A and 5-HT2A receptors. semanticscholar.org

While specific Ki values for this compound are not always readily available in public literature, the data from closely related analogs provide valuable insights into its likely receptor binding profile. The following table summarizes representative binding affinities for related 2-aminotetralin derivatives.

| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki) |

| N-Arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralins | Dopamine D2A | Characterized as potent antagonists/inverse agonists nih.gov |

| o-Methoxyphenylpiperazine (MPP) derivatives | 5-HT1A | 1.7–46 nM semanticscholar.org |

| o-Methoxyphenylpiperazine (MPP) derivatives | 5-HT2A | 109–1510 nM semanticscholar.org |

| 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) analogue | 5-HT1A | 1.9 nM nih.gov |

This table is generated based on data from studies on related compounds and is for illustrative purposes.

Cell-based functional assays are critical for determining the biological activity of a compound at its target receptor. These assays can measure various downstream effects of receptor activation or blockade, such as changes in second messenger levels (e.g., cAMP) or reporter gene expression.

For instance, a study on (R)-2-[(Benzyl)propylamino]-5-methoxytetralin characterized it as a potent inverse agonist at dopamine D2A receptors using a [35S]GTPγS binding assay. nih.gov Inverse agonists are a class of ligands that bind to the same receptor as an agonist but elicit an opposite pharmacological response.

In the context of serotonin receptors, studies on 5-substituted-2-aminotetralins (5-SATs) have shown that these compounds are agonists at 5-HT1A, 5-HT1B, and 5-HT1D receptors, with their potency and efficacy being dependent on the specific substitutions at the C(2) and C(5) positions.

In Vivo Pharmacological Models

In vivo studies in animal models are essential for understanding the physiological and behavioral effects of a compound. These studies provide a more complex biological context than in vitro assays and are crucial for predicting potential therapeutic applications.

The Ungerstedt rat rotation model is a widely used behavioral paradigm for studying Parkinson's disease. In this model, a unilateral lesion of the nigrostriatal dopamine pathway is induced, typically with the neurotoxin 6-hydroxydopamine (6-OHDA). The rotational behavior of the lesioned rats in response to dopaminergic drugs is then observed.

While specific studies utilizing this compound in the Ungerstedt model are not prominently documented, research on a closely related compound, (+)-AJ-76 ((1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin), has provided relevant insights. (+)-AJ-76 has been identified as a selective antagonist of dopamine autoreceptors. nih.gov In animals with partial lesions of the dopaminergic nigrostriatal system, a model relevant to early Parkinson's disease, (+)-AJ-76 was found to further increase dopamine synthesis in the surviving neurons. nih.gov This suggests a potential to enhance dopaminergic function in conditions of dopamine depletion. nih.gov

Neuropharmacological assessment involves a battery of tests to characterize the effects of a compound on the central nervous system. These can include evaluations of locomotor activity, stereotyped behaviors, and effects on neurotransmitter metabolism.

Studies on monohydroxy-dipropyl-2-aminotetralin isomers have demonstrated effects on dopamine metabolism in the rat striatum. nih.gov With the exception of the 8-OH isomer, these compounds were found to decrease the concentrations of the dopamine metabolites dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov The 5-OH isomer was particularly potent in this regard. nih.gov

Furthermore, direct injection of 2-aminotetralin derivatives into the nucleus accumbens of rats has been shown to induce hyperactivity and stereotyped biting, behaviors that are sensitive to blockade by the dopamine antagonist haloperidol. nih.gov This indicates that these compounds can modulate dopamine-dependent behaviors in specific brain regions. nih.gov

Metabolic Pathways and Bioactivation of this compound Derivatives

Understanding the metabolic fate of a compound is crucial for its development as a potential therapeutic agent. Metabolism can lead to the formation of active or inactive metabolites and, in some cases, reactive intermediates that may cause toxicity. The chemical structure of this compound, which includes an aryl amine and an alicyclic amine moiety, suggests several potential metabolic pathways.

The biotransformation of aryl amines and alicyclic amines has been extensively studied. nih.govnih.gov Common metabolic reactions for alicyclic amines, such as the tetralin ring system, include N-oxidation, N-dealkylation, ring oxidation, and ring opening. nih.gov These transformations are often catalyzed by cytochrome P450 (CYP) enzymes. nih.gov

A significant concern with aryl amines is their potential for bioactivation to reactive electrophilic intermediates. nih.govresearchgate.net This process can involve the formation of N-hydroxyarylamines, which can be further metabolized to highly reactive nitrenium ions. These reactive species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to adverse drug reactions. researchgate.net The bioactivation of alicyclic amines can also occur, often through the formation of reactive iminium ions. bohrium.com

Strategies to mitigate the bioactivation of aryl amines often involve structural modifications, such as the introduction of electron-withdrawing groups or conversion to nitrogen-containing heteroarylamines. nih.gov A systematic study on the bioactivation of aryl amine fragments found that the extent of glutathione (B108866) (GSH) conjugation, a marker of reactive metabolite formation, was influenced by the nature of the aromatic ring. nih.gov

While specific metabolic studies on this compound are not detailed in the provided search results, the general principles of aryl and alicyclic amine metabolism provide a framework for predicting its likely metabolic pathways and potential for bioactivation.

Radioligand Development and Imaging Applications

The development of radiolabeled analogs of this compound and similar compounds has been instrumental in studying dopamine receptors in the living brain through non-invasive imaging techniques. nih.govmdpi.com

The synthesis of positron-emitting radiotracers, such as those labeled with Carbon-11 (¹¹C), is a cornerstone of positron emission tomography (PET) imaging. mdpi.comnih.gov The short half-life of ¹¹C (approximately 20.4 minutes) necessitates rapid and efficient radiosynthesis methods. nih.gov For amine-containing molecules, a common method is N-[*C]methylation, where a methyl group containing ¹¹C is attached to a precursor molecule. nih.gov

The synthesis of specific dopamine D2/D3 receptor agonist radioligands, such as [¹¹C]-PPHT ((+/-)-2-(N-phenethyl-N-1'-¹¹C-propyl)amino-5-hydroxytetralin) and [¹¹C]-ZYY-339 ((+/-)-2-(N-cyclohexylethyl-N-1'-¹¹C-propyl)amino-5-hydroxytetralin), involves sophisticated radiochemistry techniques. nih.gov These syntheses often start with a precursor molecule that can be quickly and efficiently labeled with ¹¹C. nih.gov

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantification and visualization of molecular targets in the brain, such as dopamine receptors. mdpi.comclinicaltrials.govnih.gov When a ¹¹C-labeled radioligand like [¹¹C]-PPHT is administered, it travels to the brain and binds to its target receptors. nih.gov The positron emitted from the ¹¹C isotope annihilates with an electron, producing two gamma rays that are detected by the PET scanner, allowing for the mapping of the radioligand's distribution. clinicaltrials.gov

Studies using [¹¹C]-PPHT and [¹¹C]-ZYY-339 in rodents and non-human primates have shown that these radiotracers bind to dopaminergic regions, particularly the striata. nih.gov This binding is indicative of their interaction with the high-affinity state of dopamine D2/D3 receptors. nih.gov PET imaging with these and similar radiotracers provides invaluable information about the density and occupancy of dopamine receptors in both healthy and diseased states. nih.govnih.gov

| Radioligand | Target Receptors | Key Findings from PET Imaging |

| [¹¹C]-PPHT | Dopamine D2/D3 Receptors | Localizes in the striata and thalamus; allows for in vivo imaging of the high-affinity state of D2/D3 receptors. nih.gov |

| [¹¹C]-ZYY-339 | Dopamine D2/D3 Receptors | Similar to [¹¹C]-PPHT, shows localization in the striata and thalamus. nih.gov |

An in-depth analysis of the chemical compound this compound reveals a significant scaffold for neuropharmacological research. This article explores the future directions and therapeutic research potential stemming from this foundational molecule, focusing on the development of novel derivatives, their application in neurological and psychiatric research, advanced preclinical modeling, and their role in understanding the complexities of the dopaminergic system.

Future Directions and Therapeutic Research Potential

The unique structure of 2-Propylamino-5-methoxytetralin (B107287) has established it as a valuable starting point for the development of sophisticated neurological research tools. Its core aminotetralin structure is a well-recognized pharmacophore for dopaminergic ligands, prompting extensive investigation into its potential therapeutic applications through targeted chemical modifications.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Propylamino-5-methoxytetralin, and how can purity be ensured?

- Methodological Answer :

- Route Optimization : Start with Friedel-Crafts acylation or reductive amination pathways, adjusting catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., dichloromethane or ethanol) to improve yield .

- Purity Control : Use column chromatography (silica gel, gradient elution) followed by recrystallization. Validate purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm structural integrity .

- Example Table :

| Step | Technique | Parameters | Target Outcome |

|---|---|---|---|

| Synthesis | Reductive Amination | H₂, Pd/C, 60°C, 12h | ≥85% yield |

| Purification | Column Chromatography | Hexane:EtOAc (3:1) | >95% purity |

| Validation | NMR | 400 MHz, DMSO-d₆ | Peak alignment with reference |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Primary Techniques :

NMR Spectroscopy : Assign protons (e.g., methoxy group at δ 3.3–3.5 ppm) and carbons to confirm substituent positions .

Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- Secondary Validation : Differential Scanning Calorimetry (DSC) to determine melting point consistency and thermogravimetric analysis (TGA) for thermal stability .

Q. How should researchers design initial pharmacological screening for this compound?

- Methodological Answer :

- In Vitro Assays : Prioritize receptor-binding studies (e.g., serotonin or dopamine receptors) using radioligand displacement assays .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate. Include positive controls (e.g., known agonists/antagonists) and negative controls (vehicle-only) .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing side products?

- Methodological Answer :

- DoE Approach : Use a Design of Experiments (DoE) framework to test variables (temperature, catalyst loading, solvent polarity). Analyze via ANOVA to identify significant factors .

- Side-Product Mitigation : Monitor intermediates with LC-MS. Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or switch to inert atmospheres (N₂/Ar) .

Q. What strategies resolve contradictions in reported pharmacological data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from preclinical studies, adjusting for variables like assay type (e.g., cell-based vs. isolated receptor) or compound purity .

- Reproducibility Checks : Replicate key studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) and validate batch-to-batch consistency .

Q. How can computational models predict this compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Validate with molecular dynamics (MD) simulations (50 ns trajectories) .

- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. hydroxy groups) on activity using descriptors like logP and polar surface area .

Q. What experimental designs assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Sample at 0, 6, 24, 48h for HPLC quantification .

- Degradation Pathways : Identify metabolites via LC-MS/MS and compare with in silico predictions (e.g., Meteor Nexus software) .

Q. How to design selective analogs of this compound for target-specific studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.